- Bio-inspired surfactants capable of generating plant volatiles, Soft Matter, 2015, 11(15), 3076-3082

Cas no 40716-66-3 (trans-nerolidol)

trans-nerolidol 化学的及び物理的性質

名前と識別子

-

- trans-nerolidol

- Nerolidol

- NEROLIDOL, trans-(AS)

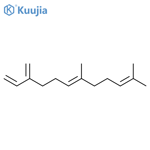

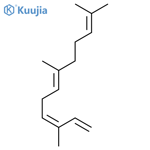

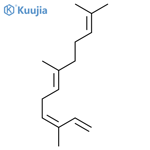

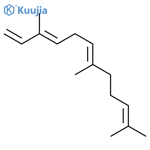

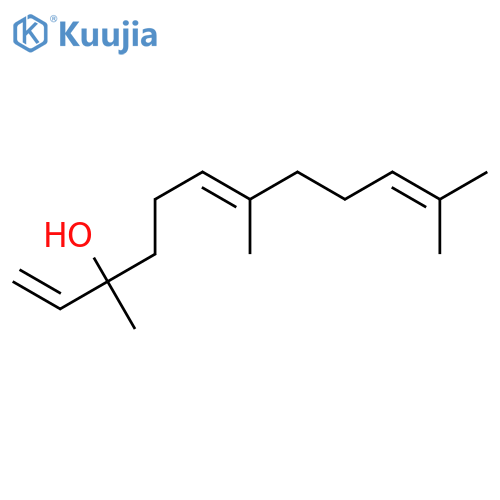

- (E)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol,trans-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol

- 3,7,11-trimethyldodeca-1,6,10-trien-3-ol

- trans-1-Cyclohexyl-2,3-dibenzoyl-aziridin

- trans-N-Cyclohexyl-2,3-dibenzoyl-aziridin

- (6E)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol

- 3-Hydroxy-3,7,11-trimethyl-1,6,10-dodecatriene

- [ "trans-Nerolidol", " (E)-Nerolidol" ]

-

- MDL: MFCD00008911

- インチ: InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+

- InChIKey: FQTLCLSUCSAZDY-SDNWHVSQSA-N

- ほほえんだ: C=CC(C)(CC/C=C(\C)/CCC=C(C)C)O

計算された属性

- せいみつぶんしりょう: 222.19800

- どういたいしつりょう: 222.198

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 20.2A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 0.876 g/mL at 25 °C(lit.)

- ふってん: 145-146 °C/12 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.479(lit.)

- PSA: 20.23000

- LogP: 4.39630

- じょうきあつ: 0.0±1.2 mmHg at 25°C

- 濃度: 2000 μg/mL in methanol

- マーカー: 13,6501

- ひせんこうど: +13.0° - +17.0° (c=1, MeOH)

trans-nerolidol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:10-23

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:−20°C

- セキュリティ用語:S26;S36

trans-nerolidol 税関データ

- 税関コード:2905290000

- 税関データ:

中国税関コード:

2905290000概要:

290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

trans-nerolidol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N385710-10g |

trans-Nerolidol |

40716-66-3 | 10g |

$ 374.00 | 2023-04-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-237223C-25g |

trans-Nerolidol, |

40716-66-3 | ≥85% | 25g |

¥2369.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237223D-100g |

trans-Nerolidol, |

40716-66-3 | ≥85% | 100g |

¥4513.00 | 2023-09-05 | |

| TRC | N385710-500mg |

trans-Nerolidol |

40716-66-3 | 500mg |

$ 98.00 | 2023-09-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD154898-25g |

(E)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol |

40716-66-3 | 95% stabilized with TBC | 25g |

¥46.0 | 2024-04-18 | |

| TRC | N385710-100mg |

trans-Nerolidol |

40716-66-3 | 100mg |

$ 68.00 | 2023-09-06 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04610590-50MG |

40716-66-3 | 50MG |

¥4786.48 | 2023-01-16 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 18143-100MG-F |

40716-66-3 | 100MG |

¥979.42 | 2023-01-16 | |||

| SHENG KE LU SI SHENG WU JI SHU | sc-237223B-5 g |

trans-Nerolidol, |

40716-66-3 | ≥85% | 5g |

¥1,128.00 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 18143-100MG-F |

trans-nerolidol |

40716-66-3 | 100mg |

¥979.42 | 2023-04-26 |

trans-nerolidol 合成方法

ごうせいかいろ 1

trans-nerolidol Preparation Products

- trans-nerolidol (40716-66-3)

- (E)-β-Farnesene (18794-84-8)

- cis-Nerolidol (3790-78-1)

- Cyclohexanol,5-methyl-2-(1-methylethenyl)-, 1-acetate (89-49-6)

- (2Z)-1-(acetyloxy)-3,7-dimethylocta-2,6-dien-1-olate (91050-14-5)

- alpha-Bisabolol (515-69-5)

- Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- (17699-05-7)

- (Z)-β-Farnesene (28973-97-9)

- Cyclohexene, 1-methyl-4-(5-methyl-1-methylene-4-hexen-1-yl)- (4891-79-6)

- (Z,E)-α-Farnesene (26560-14-5)

- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (E,Z)- (28973-98-0)

- Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- (17627-44-0)

- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (Z,Z)- (28973-99-1)

- α-Farnesene (>80%) (502-61-4)

trans-nerolidol 関連文献

-

Ya Wen,Jing Nie,Zu-Guang Li,Xin-Yi Xu,Dan Wei,Maw-Rong Lee Anal. Methods 2014 6 3345

-

Seulah Lee,Joo Chan Lee,Lalita Subedi,Kyo Hee Cho,Sun Yeou Kim,Hyun-Ju Park,Ki Hyun Kim RSC Adv. 2019 9 33957

-

Yi-Sheng He,Wei Sun,Bi-Ying Zhang,Ling-Hui Xu,Jie Yang,Wen Gao,Lian-Wen Qi,Ping Li,Xiao-Dong Wen Anal. Methods 2016 8 785

-

Probir Kumar Ojha,Kunal Roy RSC Adv. 2018 8 4750

-

Massimo E. Maffei,Jürg Gertsch,Giovanni Appendino Nat. Prod. Rep. 2011 28 1359

-

Hidayat Hussain,Jianbo Xiao,Akbar Ali,Ivan R. Green,Bernhard Westermann Nat. Prod. Rep. 2023 40 412

-

Avinash Bhadani,Jayant Rane,Cristina Veresmortean,Sanjoy Banerjee,George John Soft Matter 2015 11 3076

-

Dorothea Tholl,Zarley Rebholz,Alexandre V. Morozov,Paul E. O'Maille Nat. Prod. Rep. 2023 40 766

-

Marina C. de Freitas,Kelley C. B. de Oliveira,Amanda de Camargo Faria,Eduardo N. dos Santos,Elena V. Gusevskaya Catal. Sci. Technol. 2014 4 1954

-

Camila G. Vieira,Marina C. de Freitas,Kelley C. B. de Oliveira,Amanda de Camargo Faria,Eduardo N. dos Santos,Elena V. Gusevskaya Catal. Sci. Technol. 2015 5 960

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Sesquiterpenoids

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids

- Natural Products and Extracts Plant Extracts Plant based Thecocarpus carvifolius

- Sesquiterpenoids

trans-nerolidolに関する追加情報

Trans-Nerolidol: A Comprehensive Overview

Trans-nerolidol, also known as (E)-nerolidol, is a naturally occurring sesquiterpene alcohol with the CAS number 40716-66-3. It is a key compound found in various plant species, particularly in citrus fruits, lemongrass, and other aromatic plants. This compound has gained significant attention in recent years due to its versatile applications in the fields of perfumery, food additives, and traditional medicine. The growing interest in trans-nerolidol is driven by its unique fragrance profile and potential health benefits, as supported by recent scientific studies.

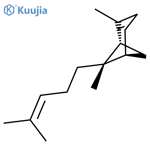

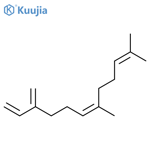

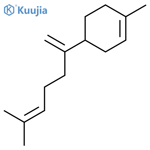

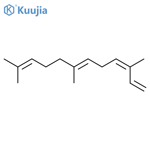

The chemical structure of trans-nerolidol consists of a sesquiterpene skeleton with a hydroxyl group, contributing to its characteristic aroma and biological activity. Its molecular formula is C15H24O, and it exists as one of the two geometric isomers of nerolidol—namely, the trans (E) and cis (Z) forms. The trans configuration is more commonly found in nature and is associated with a fresher, more floral scent compared to its cis counterpart.

Trans-nerolidol's presence in natural products has made it a valuable ingredient in the fragrance industry. It is widely used in perfumes, cosmetics, and personal care products due to its pleasant odor and ability to enhance the overall sensory experience. Recent advancements in extraction techniques, such as supercritical fluid chromatography (SFC), have enabled the efficient isolation of trans-nerolidol from plant sources, ensuring its availability for commercial applications.

Beyond its aromatic properties, trans-nerolidol has shown promising bioactivity in various biological systems. Studies have demonstrated its potential as an anti-inflammatory agent, which could be attributed to its ability to modulate inflammatory pathways such as NF-kB and COX-2 enzymes. Additionally, research into its antioxidant properties suggests that trans-nerolidol may play a role in protecting cells from oxidative stress, making it a candidate for use in functional foods and nutraceuticals.

The cosmetic industry has also embraced trans-nerolidol for its skin-soothing properties. Recent clinical trials have indicated that it can improve skin barrier function and reduce irritation caused by harsh environmental factors. This makes it an ideal component for formulations targeting sensitive or dry skin types.

In terms of food applications, trans-nerolidol's flavor-enhancing qualities have led to its use as a natural flavoring agent in beverages, confectioneries, and savory dishes. Its ability to mimic citrus notes without synthetic additives aligns with the growing consumer demand for clean-label products.

The global market for (E)- Nerolidol-derived products is expanding rapidly, driven by increasing consumer awareness of natural ingredients and their benefits. According to recent market analyses, the demand for high-quality trans-nerolidol extracts is expected to grow at a compound annual growth rate (CAGR) of over 5% from 2023 to 2030.

In conclusion, (E)- Nerolidol, or trans-nerolidol (CAS No: 40716-66-3), stands out as a multifaceted natural compound with applications across diverse industries. Its unique fragrance profile combined with emerging evidence of health benefits positions it as a valuable asset in modern product development strategies.

40716-66-3 (trans-nerolidol) 関連製品

- 10339-55-6(1,6-Nonadien-3-ol,3,7-dimethyl-)

- 1113-21-9(Geranyl Linalool)

- 3790-78-1(cis-Nerolidol)

- 7212-44-4(Nerolidol)

- 78-70-6(Linalool)

- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)

- 1241551-54-1(N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)

- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)

- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)

- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)